molecular formula C10H15BrN2O3S B2473485 Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide CAS No. 2411276-13-4

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

Cat. No.: B2473485
CAS No.: 2411276-13-4
M. Wt: 323.21
InChI Key: CNKAKJKDMJGWLF-UHFFFAOYSA-N
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Description

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide is a chemical compound with the molecular formula C10H14N2O3SBrH It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide typically involves the reaction of morpholine with ethyl 2-bromo-1,3-thiazole-4-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties and used as a starting material in the synthesis of various pharmaceuticals.

    2-Methylthiazole: Used as a flavoring agent and in the synthesis of agrochemicals.

    2-Phenylthiazole: Investigated for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the ethyl ester group, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYSFLJKLQQBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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